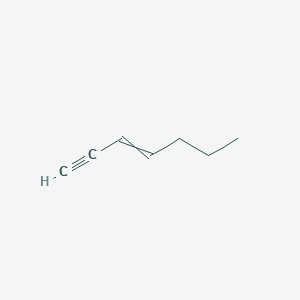![molecular formula C8H7NS B15331082 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile](/img/structure/B15331082.png)
5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiophene family, which is known for its versatile synthetic applicability and interesting pharmacological properties. Thiophenes are widely used as building blocks in many agrochemicals and pharmaceuticals, including antibacterial, antifungal, analgesic, anti-inflammatory, antioxidant, local anesthetic, and antitumor agents .
Vorbereitungsmethoden
The synthesis of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid . Another approach includes the solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives using high-speed vibration milling with Et2NH as a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include elemental sulfur, malononitrile, and various organic and inorganic bases such as Na2CO3, KF, K2CO3, and NaHCO3 . Major products formed from these reactions include 2-aminothiophene-3-carbonitrile derivatives, which have been shown to possess significant antimicrobial and antifungal activity .
Wissenschaftliche Forschungsanwendungen
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, it has been studied for its antimicrobial and antifungal properties, particularly against methicillin-resistant Staphylococcus aureus In industry, it is used in the production of liquid crystals and other advanced materials .
Wirkmechanismus
The mechanism of action of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile involves its interaction with various molecular targets and pathways. The combination of thiophene and cyclopentane in its structure increases the height/width ratio and linearity of the mesogens, which can stabilize the liquid crystal phase . This stabilization is crucial for its applications in liquid crystal technology. Additionally, its antimicrobial activity is likely due to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile can be compared with other similar compounds such as 4,5,6,7-tetrahydrobenzo[b]-thiophene-2-carboxylic acid and 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile . These compounds share similar structural features and pharmacological properties but differ in their specific applications and reactivity. For example, 4,5,6,7-tetrahydrobenzo[b]-thiophene-2-carboxylic acid is used in the synthesis of arylidene derivatives with antimicrobial activity, while 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile is used in the production of liquid crystals .
Eigenschaften
Molekularformel |
C8H7NS |
|---|---|
Molekulargewicht |
149.21 g/mol |
IUPAC-Name |
5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile |
InChI |
InChI=1S/C8H7NS/c9-5-7-4-6-2-1-3-8(6)10-7/h4H,1-3H2 |
InChI-Schlüssel |
HDVPNKAYACUFRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)SC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



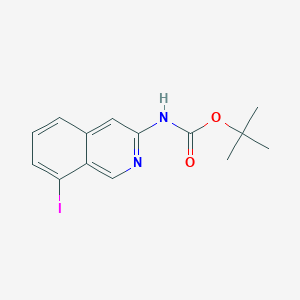
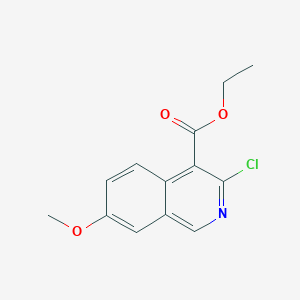
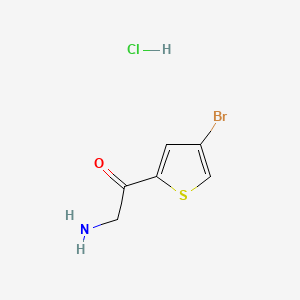
![1-[4-(tert-Butyl)phenyl]-1H-tetrazole-5-thiol](/img/structure/B15331024.png)

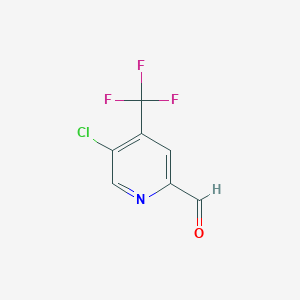
![2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15331047.png)
![3-Methyl-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15331060.png)
![7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15331068.png)
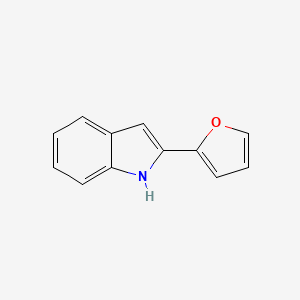
![2,7-Diazaspiro[4.4]nonane hydrochloride](/img/structure/B15331079.png)

